

LC-MS/MS protocol for alpha-Muricholic acid quantification

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Compound of Interest

Compound Name: *alpha-Muricholic acid*

Cat. No.: B044175

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An LC-MS/MS-based platform has been established for the quantification of **alpha-Muricholic acid** (α -MCA), a primary bile acid in rodents that plays a significant role in signaling pathways and metabolic regulation.^{[1][2]} This application note provides a detailed protocol for the sensitive and specific quantification of α -MCA in biological matrices, tailored for researchers, scientists, and professionals in drug development.

Introduction

Alpha-Muricholic acid is a trihydroxy bile acid found in mice and at low concentrations in human urine.^{[3][4]} As a primary bile acid in rodents, it is synthesized in the liver from cholesterol.^[2] Specifically, chenodeoxycholic acid is converted to α -MCA by the enzyme Cyp2c70, which catalyzes 6β -hydroxylation.^[3] α -MCA and its conjugates are known to be antagonists of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.^{[3][5]} Given its role in metabolic signaling, accurate quantification of α -MCA is crucial for understanding its physiological and pathophysiological functions.^[1]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of α -MCA.

Sample Preparation

The following outlines the extraction of α -MCA from plasma/serum and feces.

Plasma/Serum:

- Thaw serum samples at 4°C.
- To a 20 µL aliquot of the sample, add 80 µL of an ice-cold methanolic internal standard working solution.[1]
- Vortex the mixture for 10 minutes.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.[1]
- Transfer the supernatant to glass HPLC vials with microinserts for LC-MS/MS analysis.[1]

Feces:

- Weigh 5 to 10 mg of feces. For mouse fecal pellets, half of a pellet can be used.[1][6]
- Dry the fecal sample overnight using a speed vacuum.[1]
- Add 150 µL of ultrapure water and vortex for 5 minutes.[1]
- Add 500 µL of methanol and vortex for another 5 minutes.[1]
- Alternatively, for hydrolysis of conjugated bile acids, add potassium hydroxide and incubate at 80°C for 20 minutes, followed by pH adjustment with potassium phosphate buffer.[6]
- Centrifuge the fecal extract at 14,000 x g for 20 minutes at 4°C.[1]
- Transfer the supernatant to a new tube. An 80 µL aliquot is mixed with 20 µL of an ice-cold methanolic internal standard working solution.[1]
- Transfer the final mixture to glass HPLC vials with microinserts for analysis.[1]

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions for α-MCA quantification.

Parameter	Condition
Liquid Chromatography	
Column	C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% formic acid in water[7]
Mobile Phase B	0.1% formic acid in acetonitrile/methanol[1][7]
Flow Rate	0.2 - 0.3 mL/min[1][7]
Column Temperature	40°C[7]
Injection Volume	10 μ L[1]
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)[1]
Ion Spray Voltage	-4200 V (Negative Mode)[1]
Source Temperature	500°C[1]
Collision Gas	Nitrogen[1]

MRM Transitions

The following table provides the multiple reaction monitoring (MRM) transitions for α -MCA. It is recommended to optimize collision energies and declustering potentials for the specific instrument being used.[1]

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
alpha-Muricholic acid	426.3 ([M+NH4]+)	373.2	Positive[8]
alpha-Muricholic acid	407.3 ([M-H]-)	407.3 (pseudo-MRM)	Negative[9][10]

Data Presentation

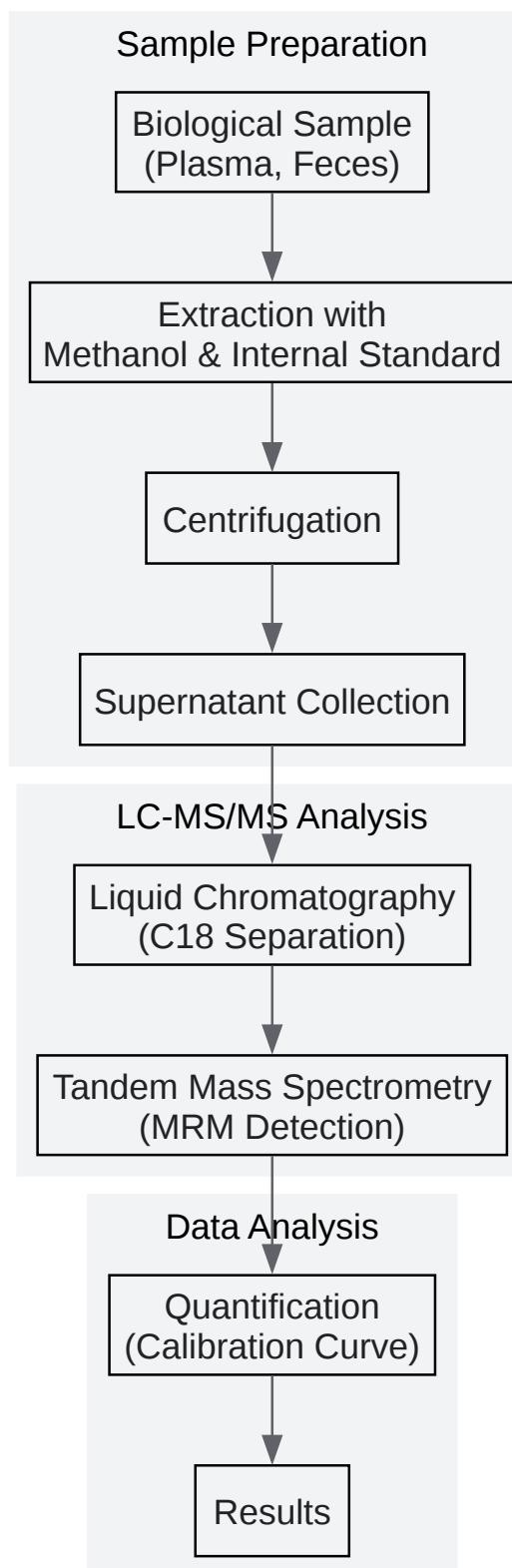
The following table summarizes representative quantitative data for α -MCA from literature.

Biological Matrix	Species	Condition	Concentration (Mean \pm SD)	Reference
Plasma	Rat	Control	4.6-fold lower than high dose APAP	[11]
Plasma	Rat	High Dose Acetaminophen	4.6-fold increase vs. control	[11]
Serum	Human	N/A	Detected (minority BA)	[12]
Feces	Mouse	Germ-Free	Higher than conventional	[5]
Feces	Mouse	Conventional	Lower than germ-free	[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of α -MCA using LC-MS/MS.

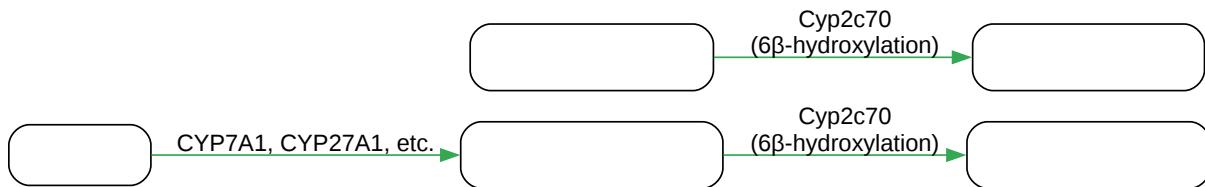


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Caption: LC-MS/MS workflow for α -Muricholic acid quantification.

Metabolic Pathway of alpha-Muricholic Acid

The diagram below outlines the synthesis pathway of α -Muricholic acid.



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Caption: Biosynthesis of Muricholic Acids.

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